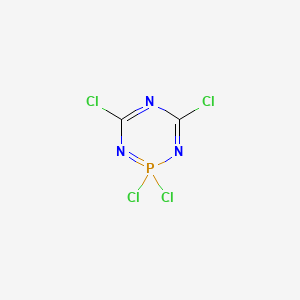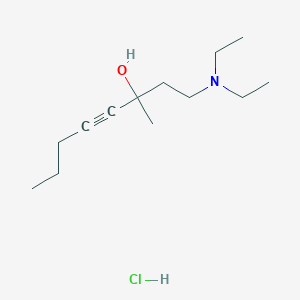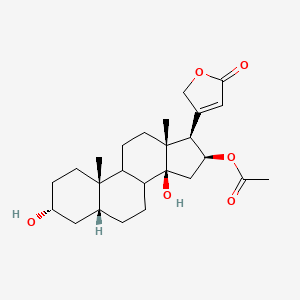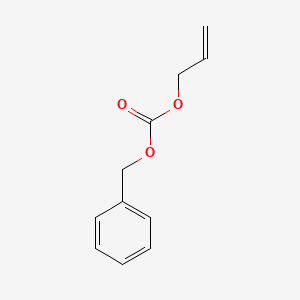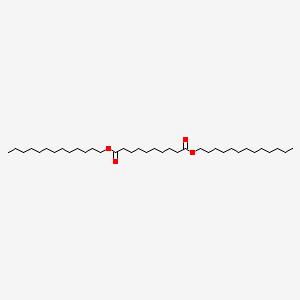
14-Acetyldictyocarpine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Acetyldictyocarpine is a norditerpenoid alkaloid found in certain species of the Delphinium plant. This compound is part of a broader class of diterpenoid alkaloids, which are known for their complex structures and significant biological activities. These alkaloids have been studied for their potential medicinal properties and their role in plant defense mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 14-Acetyldictyocarpine typically involves multiple steps, starting from simpler diterpenoid precursors. The process often includes acetylation reactions where an acetyl group is introduced to the molecule. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve extraction from natural sources, such as Delphinium plants, followed by purification processes. Advanced techniques like vacuum liquid chromatography can be used to separate and purify the compound from a mixture of similar alkaloids .
Análisis De Reacciones Químicas
Types of Reactions: 14-Acetyldictyocarpine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like methoxy or acetoxy groups.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the reactivity and synthesis of norditerpenoid alkaloids.
Biology: Research has explored its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: Its unique chemical structure makes it a candidate for developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 14-Acetyldictyocarpine involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. By binding to these receptors, the compound can modulate neurotransmission, leading to various physiological effects. The exact pathways and molecular interactions are still under investigation, but its effects on neuromuscular junctions have been well-documented .
Comparación Con Compuestos Similares
14-Acetyldictyocarpine is part of a family of norditerpenoid alkaloids, which includes compounds like 14-acetylbrowniine and delsoline . Compared to these similar compounds, this compound has unique structural features, such as specific acetylation patterns, that contribute to its distinct biological activities. Its relative abundance and specific interactions with molecular targets also set it apart from other alkaloids in this class.
Conclusion
This compound is a fascinating compound with a complex structure and diverse potential applications. From its synthesis and chemical reactions to its biological activities and industrial uses, this norditerpenoid alkaloid continues to be a subject of significant scientific interest. Further research will undoubtedly uncover more about its unique properties and potential benefits.
Propiedades
Número CAS |
75659-26-6 |
|---|---|
Fórmula molecular |
C28H41NO9 |
Peso molecular |
535.6 g/mol |
Nombre IUPAC |
(21-acetyloxy-14-ethyl-2-hydroxy-6,19-dimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-4-yl) acetate |
InChI |
InChI=1S/C28H41NO9/c1-7-29-12-24(4)9-8-18(34-6)27-21(24)22(38-15(3)31)28(23(27)29)26(35-13-36-28)11-17(33-5)16-10-25(27,32)20(26)19(16)37-14(2)30/h16-23,32H,7-13H2,1-6H3 |
Clave InChI |
YRFHHBLWWCMRSY-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4(C6C7OC(=O)C)O)OC)OCO5)OC(=O)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


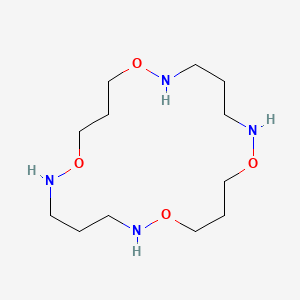
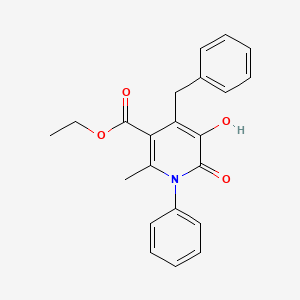
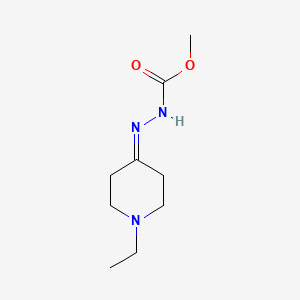

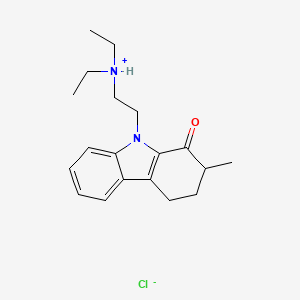
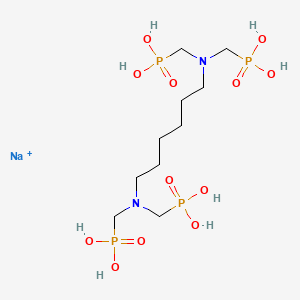


![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13758713.png)
